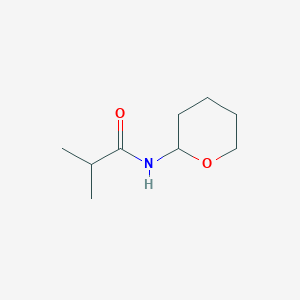
2-methyl-N-(oxan-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-(oxan-2-yl)propanamide is a chemical compound with the molecular formula C9H17NO2 . This compound contains a total of 29 atoms, including 17 hydrogen atoms, 9 carbon atoms, 1 nitrogen atom, and 2 oxygen atoms . It is characterized by its unique structure, which includes a six-membered ring and a secondary amide group .
Vorbereitungsmethoden
The synthesis of 2-methyl-N-(oxan-2-yl)propanamide involves several steps. One common synthetic route includes the reaction of isobutyric acid with tetrahydro-2H-pyran-2-amine under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
2-methyl-N-(oxan-2-yl)propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .
Wissenschaftliche Forschungsanwendungen
2-methyl-N-(oxan-2-yl)propanamide has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other compounds . In biology, it may be studied for its potential effects on cellular processes . In medicine, researchers may investigate its potential therapeutic properties . Additionally, it has industrial applications, such as in the production of pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of 2-methyl-N-(oxan-2-yl)propanamide involves its interaction with specific molecular targets and pathways . The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific context and application of the compound .
Vergleich Mit ähnlichen Verbindungen
2-methyl-N-(oxan-2-yl)propanamide can be compared to other similar compounds, such as N-methylisobutyramide and N-ethylisobutyramide . These compounds share structural similarities but differ in their specific substituents and properties . The uniqueness of this compound lies in its tetrahydro-2-pyranyl group, which imparts distinct chemical and biological characteristics .
Eigenschaften
CAS-Nummer |
15879-39-7 |
|---|---|
Molekularformel |
C9H17NO2 |
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
2-methyl-N-(oxan-2-yl)propanamide |
InChI |
InChI=1S/C9H17NO2/c1-7(2)9(11)10-8-5-3-4-6-12-8/h7-8H,3-6H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
DPGJFJZVDUYVKE-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1CCCCO1 |
Kanonische SMILES |
CC(C)C(=O)NC1CCCCO1 |
Synonyme |
Isobutyramide, N-tetrahydro-2-pyranyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















